molecular formula C21H21N3O5S B2902688 (Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-52-6

(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2902688
CAS No.: 865199-52-6
M. Wt: 427.48
InChI Key: RTQZJBSMVAZNPZ-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazole-derived class of heterocyclic molecules, characterized by a benzo[d]thiazol-3(2H)-yl core modified with an acetamido group at position 6 and a (3-phenoxypropanoyl)imino substituent at position 2. The Z-configuration of the imino group ensures specific stereoelectronic interactions, influencing reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14(25)22-15-8-9-17-18(12-15)30-21(24(17)13-20(27)28-2)23-19(26)10-11-29-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZJBSMVAZNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core, known for its diverse pharmacological properties. This compound's unique structure suggests potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The compound consists of several key functional groups:

  • Benzo[d]thiazole core: Known for various pharmacological effects, including anticancer and antimicrobial properties.
  • Phenoxyacetyl group: Contributes to anti-inflammatory activity.
  • Imino and acetate moieties: These groups can influence the compound's reactivity and interaction with biological targets.

Biological Activity Spectrum

The biological activity of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This method analyzes structural features to forecast potential pharmacological effects.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
(Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)...Benzo[d]thiazole coreAntimicrobial, anti-inflammatory
Benzo[d]thiazoleBenzo[d]thiazole ringAnticancer, antimicrobial
Phenoxyacetic acidPhenoxy groupAnti-inflammatory
IminesImine functional groupVaried depending on substituents

Antimicrobial Activity

Studies indicate that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has demonstrated that related compounds can inhibit inflammatory pathways. The presence of the phenoxyacetyl group is particularly noteworthy as it enhances the anti-inflammatory properties of the compound. In vitro studies have shown that these derivatives can reduce pro-inflammatory cytokine levels.

Case Studies

  • Anticancer Potential : A study evaluated the anticancer effects of similar benzo[d]thiazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Matrix Metalloproteinase Inhibition : In a study focused on matrix metalloproteinases (MMPs), compounds with structural similarities to this compound showed significant inhibitory activity against MMP-13, which is implicated in cancer metastasis. This suggests a pathway for therapeutic development targeting metastatic diseases.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Yields : Analog reports "good yields" (50–70%) under reflux conditions, suggesting the target compound’s synthesis may require optimization for scale-up .
  • Biological Data: No activity data are provided for the target compound, but analogs like and highlight the importance of substituent-driven activity modulation.
  • Unanswered Questions: The impact of the Z-configuration on binding affinity and the exact role of the phenoxypropanoyl group remain unexplored.

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-methyl 2-(6-acetamido-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate be optimized for reproducibility and yield?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including the formation of the benzo[d]thiazole core via Hantzsch thiazole synthesis (using α-halocarbonyl compounds and thiourea derivatives) . Key steps include:

  • Substituent Introduction : Selective introduction of the acetamido group at the 6-position via nucleophilic substitution or condensation reactions.
  • Imine Formation : Reaction of the thiazole intermediate with 3-phenoxypropanoyl chloride under controlled pH and temperature to stabilize the (Z)-configuration .
  • Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by HPLC to ensure >95% purity .
    • Critical Parameters : Reaction time, solvent polarity (e.g., DMF for imine formation), and catalyst selection (e.g., DMAP for acylations) significantly impact yield.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the (Z)-configuration of the imine group (δ 8.5–9.0 ppm for the imine proton) and the methyl ester moiety (δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak matching C21_{21}H20_{20}N3_{3}O5_{5}S).
  • X-ray Crystallography : If crystalline, this confirms stereochemistry and intramolecular hydrogen bonding (e.g., between acetamido and phenoxy groups) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 6-acetamido vs. 6-fluoro) influence the compound’s biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with substituents varying in electronegativity (e.g., -F, -Cl, -OCH3_3) and assess activity against targets (e.g., kinases or proteases). Fluorine at the 6-position enhances metabolic stability but may reduce binding affinity due to steric hindrance .
  • Computational Modeling : Use DFT calculations to map electrostatic potentials and identify critical binding regions (e.g., acetamido as a hydrogen bond donor) .
  • In-Vitro Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells) and compare IC50_{50} values across analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzo[d]thiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile data from PubChem and peer-reviewed studies to identify trends (e.g., sulfonamide-containing derivatives show higher antimicrobial activity) .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to eliminate variability .
  • Epistatic Analysis : Investigate off-target effects using proteome-wide profiling (e.g., kinome screening) to explain divergent results .

Q. How can reaction mechanisms for key synthetic steps (e.g., imine formation) be elucidated to improve regioselectivity?

  • Methodological Answer :

  • Kinetic Studies : Monitor imine formation via in-situ IR spectroscopy (C=N stretch at ~1650 cm1^{-1}) under varying temperatures (25–60°C) to determine activation energy .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace intermediates in the reaction pathway .
  • Computational Mechanistic Modeling : Employ Gaussian or ORCA software to simulate transition states and identify rate-limiting steps (e.g., proton transfer in aza-Michael additions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.